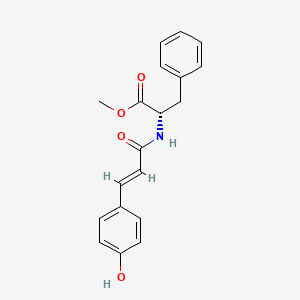

4-Hydroxycinnamic acid (l-phenylalanine methyl ester) amide

准备方法

合成路线和反应条件

CAY10486的合成涉及4-羟基肉桂酸与L-苯丙氨酸甲酯的反应。该过程通常包括以下步骤:

酯化: 在酸催化剂存在下,用甲醇对4-羟基肉桂酸进行酯化,形成4-羟基肉桂酸甲酯。

酰胺化: 然后,在偶联剂(如二环己基碳二亚胺(DCC))存在下,将该酯与L-苯丙氨酸甲酯反应,形成最终产物CAY10486.

工业生产方法

虽然CAY10486的具体工业生产方法没有得到广泛的记录,但一般方法将涉及扩大实验室合成过程。这包括优化反应条件,如温度、溶剂和催化剂浓度,以确保高产率和纯度。

化学反应分析

反应类型

CAY10486经历了几种类型的化学反应,包括:

氧化: 它可以在特定条件下被氧化,虽然详细的途径没有得到广泛的记录。

还原: 还原反应可以改变其官能团,可能改变其生物活性。

取代: 该化合物可以进行取代反应,特别是在酚羟基处。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 可以使用硼氢化钠或氢化铝锂等还原剂。

取代: 卤素或磺酰氯等试剂可以促进取代反应。

主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生醌,而还原可能会产生醇衍生物。

科学研究应用

CAY10486在科学研究中具有广泛的应用:

化学: 它被用作模型化合物来研究酶抑制和反应机理。

生物学: 该化合物用于胆固醇代谢和脂质生化研究。

医学: 涉及CAY10486的研究侧重于其在与胆固醇和脂质代谢相关的疾病(如动脉粥样硬化)中的潜在治疗作用.

工业: 它可用于开发针对胆固醇相关疾病的药物。

作用机制

CAY10486通过抑制ACAT-1和ACAT-2的活性发挥作用。这些酶催化胆固醇酯从胆固醇和长链脂肪酰基辅酶A中形成。 通过抑制这些酶,CAY10486减少胆固醇酯的形成,这有助于控制胆固醇水平,并可能降低动脉粥样硬化的风险 .

相似化合物的比较

类似化合物

CAY10444: 另一种结构相似但效力和选择性不同的ACAT抑制剂。

Sandoz 58-035: 一种众所周知的ACAT抑制剂,用于胆固醇代谢研究。

CI-976: 一种具有不同化学性质和生物学效应的ACAT抑制剂。

独特性

CAY10486的独特之处在于它对ACAT-1和ACAT-2都有平衡的抑制,IC50值为约60 µM . 这种双重抑制对于对胆固醇代谢和相关疾病的全面研究具有重要意义。

如果您有任何具体问题或需要更多详细信息,请随时询问!

生物活性

4-Hydroxycinnamic acid (L-phenylalanine methyl ester) amide, a derivative of hydroxycinnamic acid, has garnered attention for its diverse biological activities. This compound is part of a larger group of hydroxycinnamic acid amides (HCAAs) known for their roles in plant defense mechanisms and potential therapeutic applications in human health. This article explores the biological activity of this compound, highlighting its pharmacological properties, biosynthesis, and implications for health.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a hydroxy group on the cinnamic acid backbone and an amide functional group derived from L-phenylalanine methyl ester. This configuration is crucial for its biological interactions.

Antioxidant Activity

4-Hydroxycinnamic acid derivatives exhibit significant antioxidant properties. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. For instance, studies have shown that the compound enhances the antioxidant enzyme system, thereby improving cellular defense against oxidative damage .

Lipid-Lowering Effects

The compound has demonstrated lipid-lowering effects, particularly in reducing cholesterol levels. It inhibits human acyl-CoA:cholesterol acyltransferase (ACAT) activity, which is vital for cholesterol metabolism. This inhibition leads to decreased cholesterol storage in cells and may provide a therapeutic approach to managing hypercholesterolemia .

Anti-inflammatory Effects

Research has indicated that 4-hydroxycinnamic acid derivatives possess anti-inflammatory properties. They modulate inflammatory pathways, potentially reducing the risk of chronic inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines has been documented in various studies .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored, particularly in plant-pathogen interactions. Increased accumulation of HCAAs in response to pathogenic infections suggests a role in enhancing plant immunity by restricting pathogen movement within plant tissues .

The biosynthesis of 4-hydroxycinnamic acid amides involves several enzymatic steps starting from phenylalanine. Key enzymes include phenylalanine ammonia lyase (PAL), which converts phenylalanine to trans-cinnamic acid, followed by hydroxylation to form 4-hydroxycinnamic acid. The final step involves the formation of the amide bond with L-phenylalanine methyl ester catalyzed by specific transferases .

Case Studies and Research Findings

属性

IUPAC Name |

methyl (2S)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-24-19(23)17(13-15-5-3-2-4-6-15)20-18(22)12-9-14-7-10-16(21)11-8-14/h2-12,17,21H,13H2,1H3,(H,20,22)/b12-9+/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJBWQGWPYQIAR-KQPPXVQYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501133665 | |

| Record name | L-Phenylalanine, N-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501133665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070954-24-3 | |

| Record name | L-Phenylalanine, N-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070954-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Phenylalanine, N-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501133665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。